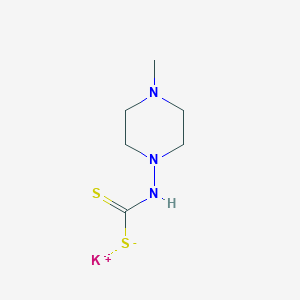
(4-Methylpiperazin-1-yl)carbamodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FC14-584B is a dithiocarbamate-derived β-carbonic anhydrase inhibitor. It has shown potential as an antimycobacterial agent, particularly against drug-resistant strains of Mycobacterium tuberculosis. This compound has been studied for its ability to inhibit the activity of β-carbonic anhydrase enzymes, which are essential for the survival and pathogenicity of mycobacteria .
Méthodes De Préparation
The synthesis of FC14-584B involves the reaction of a corresponding amine with carbon disulfide in the presence of a base. This reaction forms the dithiocarbamate structure, which is crucial for its inhibitory activity against β-carbonic anhydrase enzymes
Analyse Des Réactions Chimiques
FC14-584B primarily undergoes substitution reactions due to the presence of the dithiocarbamate group. Common reagents used in these reactions include bases such as sodium hydroxide or potassium hydroxide, which facilitate the formation of the dithiocarbamate structure. The major products formed from these reactions are typically dithiocarbamate derivatives, which retain the inhibitory activity against β-carbonic anhydrase enzymes .
Applications De Recherche Scientifique
FC14-584B has been extensively studied for its potential in treating drug-resistant tuberculosis. In vitro studies have shown that it effectively inhibits the activity of β-carbonic anhydrase enzymes in Mycobacterium tuberculosis, leading to impaired bacterial growth. In vivo studies using zebrafish models have demonstrated its ability to reduce bacterial growth and virulence
Mécanisme D'action
The mechanism of action of FC14-584B involves the inhibition of β-carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, which is essential for various physiological processes in mycobacteria. By inhibiting these enzymes, FC14-584B disrupts the pH homeostasis and fatty acid biosynthesis in mycobacteria, leading to impaired growth and survival .
Comparaison Avec Des Composés Similaires
FC14-584B is part of a class of dithiocarbamate-derived β-carbonic anhydrase inhibitors. Similar compounds include FC14-594A, which also inhibits β-carbonic anhydrase enzymes in Mycobacterium tuberculosis. FC14-584B has shown lower toxicity and higher efficacy in in vivo studies compared to FC14-594A . Other similar compounds include various dithiocarbamate derivatives that have been studied for their antimicrobial properties, but FC14-584B stands out due to its specific activity against β-carbonic anhydrase enzymes and its potential for treating drug-resistant tuberculosis .
Propriétés
Formule moléculaire |
C6H12KN3S2 |
|---|---|
Poids moléculaire |
229.4 g/mol |
Nom IUPAC |
potassium;N-(4-methylpiperazin-1-yl)carbamodithioate |
InChI |
InChI=1S/C6H13N3S2.K/c1-8-2-4-9(5-3-8)7-6(10)11;/h2-5H2,1H3,(H2,7,10,11);/q;+1/p-1 |
Clé InChI |
WYIPUCNJSBMGKJ-UHFFFAOYSA-M |
SMILES canonique |
CN1CCN(CC1)NC(=S)[S-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


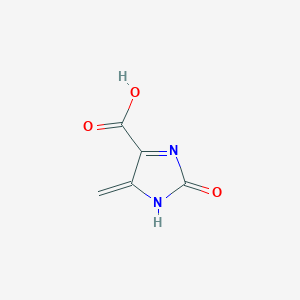
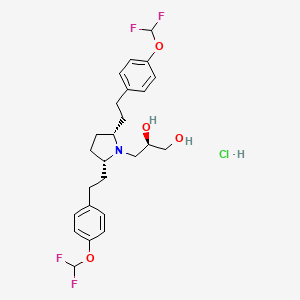
![2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid](/img/structure/B12369663.png)
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)
![trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide](/img/structure/B12369680.png)
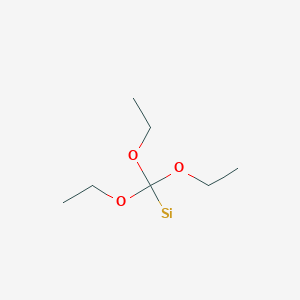
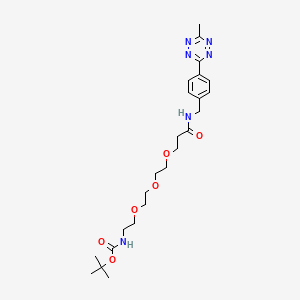
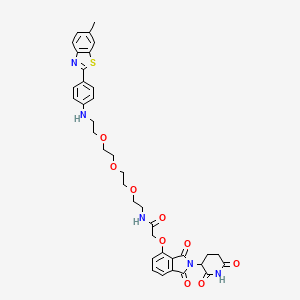
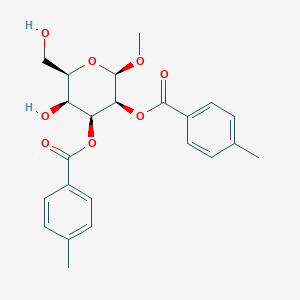
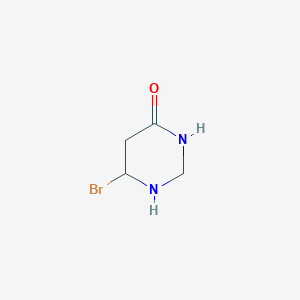
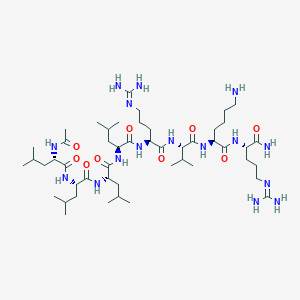
![4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B12369726.png)
![2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid](/img/structure/B12369729.png)
![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)
